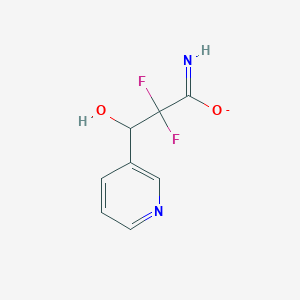
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate is a fluorinated heterocyclic compound. The presence of fluorine atoms in its structure imparts unique chemical and biological properties, making it a valuable compound in various fields of scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
One common method is the fluorination of pyridine derivatives using reagents such as aluminum fluoride (AlF3) and copper fluoride (CuF2) at high temperatures (450-500°C) . Another approach involves the use of nucleophilic fluorination reactions, where fluorine is introduced via substitution reactions with reagents like tetra-n-butylammonium fluoride (Bu4NF) in dimethylformamide (DMF) at room temperature .
Industrial Production Methods
Industrial production of fluorinated pyridines, including 2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate, often relies on scalable fluorination techniques. These methods ensure high yields and purity of the final product. The use of continuous flow reactors and advanced fluorinating agents has improved the efficiency and safety of industrial-scale synthesis .
化学反応の分析
Types of Reactions
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form ketones or carboxylic acids.
Reduction: The compound can be reduced to form alcohols or amines.
Substitution: The fluorine atoms can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium azide (NaN3) or thiourea (NH2CSNH2) in polar solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group can yield carboxylic acids, while nucleophilic substitution of fluorine atoms can produce a variety of substituted pyridine derivatives .
科学的研究の応用
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its unique electronic properties.
作用機序
The mechanism of action of 2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate involves its interaction with molecular targets such as enzymes and receptors. The fluorine atoms enhance the compound’s binding affinity and selectivity by forming strong hydrogen bonds and electrostatic interactions with target molecules. This results in the modulation of biological pathways and the inhibition of specific enzymatic activities .
類似化合物との比較
Similar Compounds
2,2-Difluoro-3-hydroxy-(3-pyridyl)propionic Acid: Similar in structure but differs in the functional group attached to the pyridine ring.
3,3-Difluoro-2-(2-pyrrolidinylmethyl)acrylic acid: Another fluorinated pyridine derivative with distinct chemical properties.
Uniqueness
2,2-Difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate stands out due to its unique combination of fluorine atoms and hydroxyl group, which imparts specific electronic and steric effects. These properties make it particularly valuable in the design of novel compounds with enhanced biological activity and stability .
特性
分子式 |
C8H7F2N2O2- |
|---|---|
分子量 |
201.15 g/mol |
IUPAC名 |
2,2-difluoro-3-hydroxy-3-pyridin-3-ylpropanimidate |
InChI |
InChI=1S/C8H8F2N2O2/c9-8(10,7(11)14)6(13)5-2-1-3-12-4-5/h1-4,6,13H,(H2,11,14)/p-1 |
InChIキー |
GNDJRERNXNTLQZ-UHFFFAOYSA-M |
正規SMILES |
C1=CC(=CN=C1)C(C(C(=N)[O-])(F)F)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


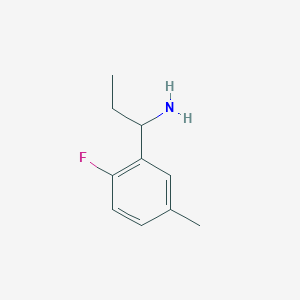

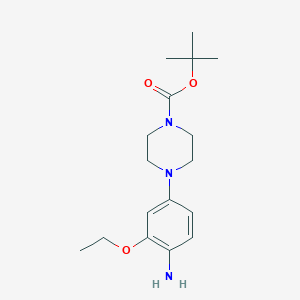
![2-Amino-1-(2-(chloromethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13948543.png)
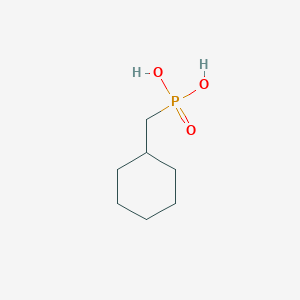
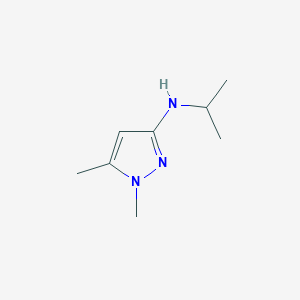

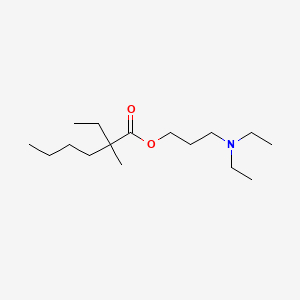
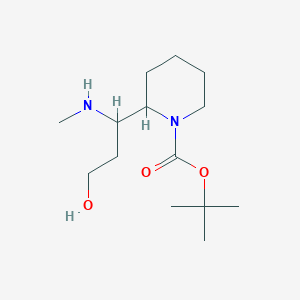
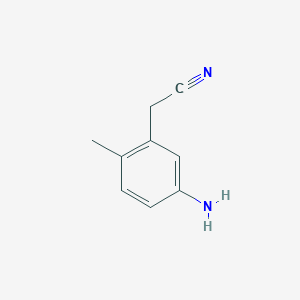
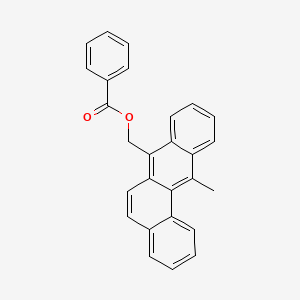
![6-(2-Chloroacetyl)-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13948587.png)


